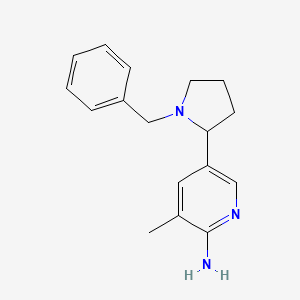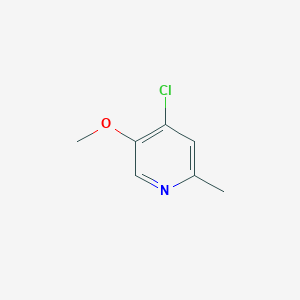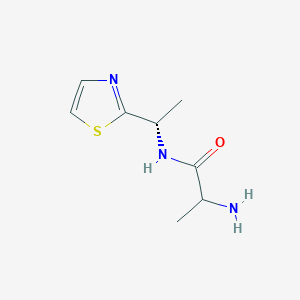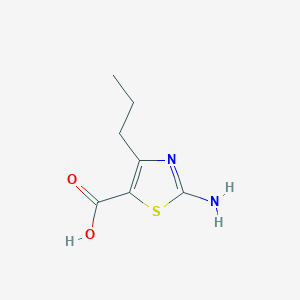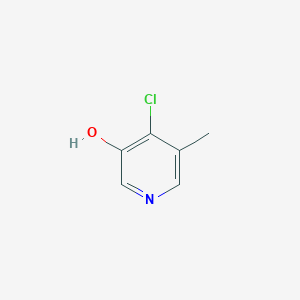
4-Chloro-5-methylpyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methylpyridin-3-OL is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyridin-3-OL can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-3-OL. The reaction typically uses a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chlorine atom at the desired position .
Another method involves the use of 2-chloro-5-methyl-4-nitropyridine-1-oxide as an intermediate. This compound can be hydrogenated using a platinum catalyst to yield 2-chloro-5-methyl-4-pyridinamine, which is then reacted with potassium hydroxide (KOH) in methanol to produce 4-amino-5-methyl-1H-pyridin-2-one .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of chlorinating agents and catalysts is optimized to minimize by-products and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methylpyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products
Oxidation: Formation of 4-chloro-5-methylpyridin-3-one.
Reduction: Formation of 5-methylpyridin-3-OL.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-5-methylpyridin-3-OL has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methylpyridin-3-OL depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and hydroxyl group allows for hydrogen bonding and electrostatic interactions with target molecules, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-methylpyridin-3-OL: Similar structure but with the chlorine atom at the 5th position and the methyl group at the 2nd position.
4-Chloro-3-methylphenol: A phenolic compound with similar functional groups but different ring structure.
2-Chloro-5-methylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
4-Chloro-5-methylpyridin-3-OL is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both a chlorine atom and a hydroxyl group on the pyridine ring allows for versatile reactivity and potential for diverse applications in various fields.
Propriétés
Formule moléculaire |
C6H6ClNO |
|---|---|
Poids moléculaire |
143.57 g/mol |
Nom IUPAC |
4-chloro-5-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6ClNO/c1-4-2-8-3-5(9)6(4)7/h2-3,9H,1H3 |
Clé InChI |
YGDRDQJGXKHHDG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


